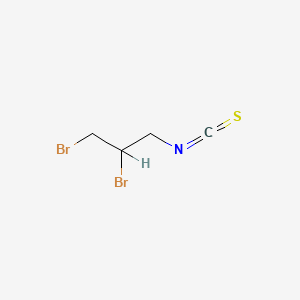
1,3,3-Trichloro-1,1-difluoropropane
Overview
Description
1,3,3-Trichloro-1,1-difluoropropane, also known as HCFC-123, is a halocarbon compound used in a variety of applications. It is a colorless, nonflammable, volatile liquid that is miscible with most organic solvents and has a boiling point of -7.2°C. It is an environmentally friendly alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) and is used in a variety of applications including refrigerants, aerosols, and fire extinguishing agents.
Scientific Research Applications
Synthesis and Chemical Transformations
1,3,3-Trichloro-1,1-difluoropropane is used in various synthetic processes. For example, it undergoes reactions with terminal 1,3-diynes in the presence of copper and ethanolamine, leading to the production of trifluoroethylated unsymmetrical 1,3-diynes. This process is valuable due to its mild conditions and tolerance of various substituents. These diynes can be further transformed into valuable compounds like trifluoroethyl-substituted 1,2,3-triazoles and isoxazoles (Zheng et al., 2016).
Role in Chiral Analysis
3-Fluoro-1,2-epoxypropane, a homologous species to this compound, is useful for chiral analysis. Its small, chiral structure allows for the differentiation of enantiomers by forming non-covalently bound complexes, which can be analyzed spectroscopically. The microwave spectrum of 3-fluoro-1,2-epoxypropane and its complex with argon showcases its potential in chiral analysis and the unexpected structural outcomes when interacting with inert gases (Leung et al., 2020).
Fluorination and Carbon-Carbon Bond Formation
This compound is involved in the synthesis of trifluoromethylated compounds. Such compounds are crucial in pharmaceuticals and agrochemicals, making the development of versatile building blocks like 3,3,3-trifluoropropynyl-substituted compounds essential. The reactivity of such compounds enables the formation of diverse molecules, contributing significantly to medicinal chemistry (Shimizu et al., 2009).
Industrial Applications and Recycling
The compound also plays a role in industrial applications, particularly in the recycling of waste materials from the production of other fluorinated compounds. For instance, 1-chloro-2,2-difluoroethylene can be prepared from 1,2,2-trichloro-1,1-difluoroethane, providing a method to recycle waste and produce valuable compounds on an industrial scale (Wang et al., 2013).
Mechanism of Action
The mechanism of action of 1,3,3-Trichloro-1,1-difluoropropane involves the reaction of a halogenated hydrocarbon compound having 3 carbon atoms with hydrogen fluoride in a gas phase in the presence of a solid catalyst and chlorine . This process is efficient for producing 1-chloro-3,3,3-trifluoropropene from an intermediate product having low reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,3-trichloro-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXDZKIXFNBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196683 | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
460-63-9 | |
| Record name | 1,3,3-Trichloro-1,1-difluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of the azeotropic mixtures of 1,3,3-trichloro-1,1-difluoropropane (HCFO-242fa) and hydrogen fluoride?
A: The research paper [] highlights that azeotropic or azeotrope-like mixtures of this compound (HCFO-242fa) and hydrogen fluoride are valuable as starting materials or intermediates in the production of HFC-245fa (1,1,1,3,3-pentafluoropropane) and HCFO-1233zd (trans-1-chloro-3,3,3-trifluoropropene).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















